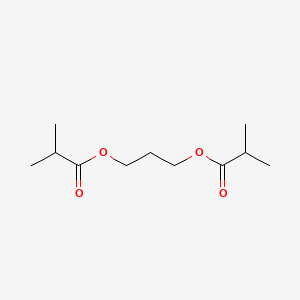

1,3-Bis(2-methylpropanoyloxy)-propane

Description

Properties

Molecular Formula |

C11H20O4 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

3-(2-methylpropanoyloxy)propyl 2-methylpropanoate |

InChI |

InChI=1S/C11H20O4/c1-8(2)10(12)14-6-5-7-15-11(13)9(3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

GTMOKLWNDLRXIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCCCOC(=O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on 1,3-disubstituted propane derivatives from the provided evidence, highlighting structural differences, applications, and safety profiles.

Table 1: Comparative Analysis of 1,3-Disubstituted Propane Derivatives

Key Comparisons:

Functional Group Reactivity Esters (Target Compound): Hydrolyzable under acidic/basic conditions, useful in controlled-release applications. Less stable than sulfonate esters (e.g., 1,3-Bis(tosyloxy)-2,2-dimethylpropane), which resist hydrolysis and are preferred in alkylation reactions . Phosphines (1,3-Bis(diphenylphosphino)propane): Act as electron-rich ligands in transition-metal catalysis (e.g., nickel complexes in ). Unlike esters, phosphines participate directly in redox and coordination chemistry . Ethers (2-[2,3-Bis(tert-butoxy)propoxy]-2-methylpropane): Inert under most conditions, making them suitable for stabilizing reactive intermediates. Bulkier than esters, influencing steric effects in catalysis .

Applications Hair Dyes (1,3-Bis-(2,4-diaminophenoxy)propane): Amino groups enable oxidative coupling with H₂O₂, forming colored complexes. Energetic Materials (1,3-Bis(2,4-dinitroimidazol-1-yl)propane): High nitrogen content and nitro groups confer explosive properties, contrasting with the non-energetic nature of esters .

Safety Profiles Sulfonate Esters: Classified as irritants (e.g., skin/eye irritation in ). Phosphines: Severe hazards (carcinogenicity, respiratory sensitization) necessitate stringent handling . Thioethers (1,3-Bis(methylthio)propane): Generally low toxicity but may release foul-smelling thiols upon degradation .

Preparation Methods

Fischer Esterification

The acid-catalyzed esterification of 1,3-propanediol with excess isobutyric acid is a classical approach. Sulfuric acid () or p-toluenesulfonic acid (p-TsOH) serves as the catalyst, with water removal via a Dean-Stark apparatus to drive the equilibrium toward ester formation.

Procedure :

-

Combine 1,3-propanediol (1 equiv), isobutyric acid (2.2 equiv), and (1% w/w) in toluene.

-

Reflux at 110–120°C for 6–8 hours, collecting water via azeotropic distillation.

-

Neutralize the catalyst with aqueous , extract with ethyl acetate, and purify by vacuum distillation.

Key Parameters :

Schotten-Baumann Reaction

This method employs isobutyryl chloride and 1,3-propanediol under basic conditions to minimize side reactions. Pyridine or triethylamine neutralizes HCl generated during the reaction.

Procedure :

-

Dissolve 1,3-propanediol (1 equiv) in anhydrous dichloromethane.

-

Add pyridine (2.2 equiv) and cool to 0°C.

-

Slowly add isobutyryl chloride (2.2 equiv) with stirring.

-

Warm to room temperature, stir for 12 hours, and wash sequentially with 1M HCl, , and brine.

-

Dry over and purify by fractional distillation.

Key Parameters :

DCC/DMAP-Mediated Coupling

For high-purity applications, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification under mild conditions.

Procedure :

-

Mix 1,3-propanediol (1 equiv), isobutyric acid (2.2 equiv), DCC (2.2 equiv), and DMAP (0.1 equiv) in dry THF.

-

Stir at room temperature for 24 hours.

-

Filter to remove dicyclohexylurea (DCU), concentrate under reduced pressure, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Parameters :

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Time | Yield (%) | Purity (%) | Cost |

|---|---|---|---|---|---|

| Fischer Esterification | 6–8 h | 70–75 | 85–90 | Low | |

| Schotten-Baumann | Pyridine | 12–24 h | 80–85 | 92–95 | Moderate |

| DCC/DMAP Coupling | DCC/DMAP | 24 h | 85–90 | 97–98 | High |

Trade-offs :

-

Fischer Esterification : Economical but lower yield and purity.

-

Schotten-Baumann : Balanced efficiency and cost.

-

DCC/DMAP : Superior purity at higher expense.

Optimization Strategies

Solvent Selection

-

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in DCC-mediated coupling.

-

Toluene is optimal for Fischer esterification due to azeotropic water removal.

Stoichiometry

A 10% excess of isobutyryl chloride or acid ensures complete di-esterification, minimizing monoester contamination.

Temperature Control

-

Schotten-Baumann : Exothermic reaction necessitates cooling to 0°C during acyl chloride addition.

-

Fischer Esterification : Reflux temperatures (110–120°C) accelerate equilibrium attainment.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

-

Melting Point : -20°C (liquid at room temperature).

-

Boiling Point : 245–250°C at 760 mmHg.

-

Density : 1.01 g/cm³.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems improve heat transfer and mixing, reducing reaction times by 30–40% compared to batch processes.

Waste Management

-

Fischer Method : Neutralization of generates , requiring wastewater treatment.

-

Schotten-Baumann : Pyridine recovery via distillation reduces environmental impact.

Q & A

Q. What are the recommended laboratory synthesis methods for 1,3-Bis(2-methylpropanoyloxy)-propane?

Methodological Answer: The synthesis typically involves esterification of propane-1,3-diol with 2-methylpropanoyl chloride under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.

- Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Temperature Control : Maintain the reaction at 0–5°C to suppress side reactions, followed by gradual warming to room temperature.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by TLC or HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: A combination of analytical techniques is recommended:

- X-ray Crystallography : Resolve the crystal structure using MoKα radiation (λ = 0.71073 Å) and refine via Rietveld methods (e.g., SHELX software). Key parameters include unit cell dimensions (e.g., a = 10.839 Å, β = 111.465°) and hydrogen bonding networks .

- Spectroscopy : Confirm functional groups via FT-IR (ester C=O stretch ~1740 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 1.2 ppm for methyl groups) .

- Physicochemical Analysis : Determine boiling point (predicted: ~339°C) and logP (ACD/Labs Percepta: ~3.04) using computational tools like EPISuite .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS hazard classifications (e.g., H315: skin irritation, H319: eye damage) and implement:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps.

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and consult a toxicologist.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in diverse solvent systems?

Methodological Answer: Use density functional theory (DFT) and molecular dynamics simulations to:

- Solvent Effects : Calculate solvation free energies (e.g., in water vs. toluene) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Reaction Pathways : Map transition states for ester hydrolysis or nucleophilic substitution using ORCA or NWChem.

- Data Validation : Cross-reference predictions with experimental kinetics (e.g., Arrhenius plots) to resolve discrepancies .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Address conflicting data via:

- Multi-Technique Correlation : Compare NMR, IR, and mass spectrometry results to confirm molecular integrity. For example, MALDI-TOF MS can validate molecular weight (calc. 260.3 g/mol) against impurities.

- Crystallographic Validation : Resolve ambiguous NOESY or COSY signals by overlaying X-ray-derived bond lengths and angles .

- Error Analysis : Quantify instrumental uncertainty (e.g., ±0.001 Å in XRD) and refine statistical models (e.g., Bayesian inference) .

Q. How can researchers assess the stability of this compound under extreme conditions?

Methodological Answer: Design accelerated stability studies:

- Thermal Stress : Heat samples to 100°C for 48 hours and analyze degradation products via GC-MS.

- Hydrolytic Stability : Expose to pH 1–13 buffers and monitor ester bond cleavage by LC-UV.

- Oxidative Resistance : Treat with H₂O₂ or tert-butyl hydroperoxide and quantify peroxide formation via iodometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.